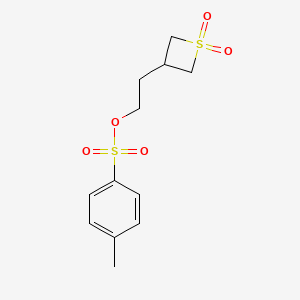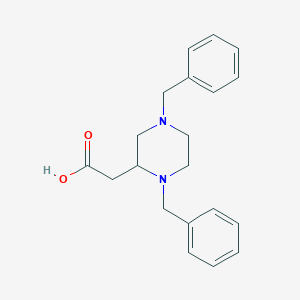![molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as amino, bromo, methoxy, and carboxylate, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-chloro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-iodo-5-methoxybenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C10H9BrN2O3S |
|---|---|
分子量 |
317.16 g/mol |
IUPAC名 |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
InChIキー |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)


